![molecular formula C5H9NO B13151670 6-Oxa-7-azabicyclo[3.1.1]heptane](/img/structure/B13151670.png)
6-Oxa-7-azabicyclo[3.1.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-7-azabicyclo[3.1.1]heptane is a bicyclic compound that features both an oxygen and a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxa-7-azabicyclo[3.1.1]heptane typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been shown to be effective in producing the desired bicyclic structure with high yield and purity . Another approach involves the photocatalytic Minisci reaction, which introduces various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .
Industrial Production Methods
While specific industrial production methods for 6-Oxa-7-azabicyclo[31For example, the double alkylation of cyclohexane 1,3-diesters with diiodomethane has been used to produce related bicyclic structures on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxa-7-azabicyclo[3.1.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the compound.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxa-7-azabicyclo[3.1.1]heptane has several scientific research applications, including:
Chemistry: It serves as a valuable scaffold for the synthesis of new compounds with potential biological activity.
Biology: Its unique structure makes it a useful tool for studying enzyme interactions and other biological processes.
Industry: Its stability and reactivity make it a valuable intermediate in the production of various pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-Oxa-7-azabicyclo[3.1.1]heptane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites that are not accessible to other molecules, thereby exerting its effects. The exact pathways involved can vary depending on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
6-Oxa-7-azabicyclo[3.1.1]heptane can be compared to other similar compounds, such as:
3-Oxa-6-azabicyclo[3.1.1]heptane: This compound is a morpholine isostere and shows similar lipophilicity.
3-Substituted 6-azabicyclo[3.1.1]heptanes: These compounds are nonclassical piperidine isosteres and are used in drug discovery.
The uniqueness of this compound lies in its specific arrangement of oxygen and nitrogen atoms within the bicyclic structure, which imparts distinct physicochemical properties and reactivity.
Propriétés
Formule moléculaire |
C5H9NO |
|---|---|
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
6-oxa-7-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-4-6-5(3-1)7-4/h4-6H,1-3H2 |
Clé InChI |
AYRXLJYMPKLQFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2NC(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)
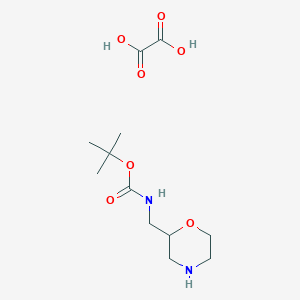

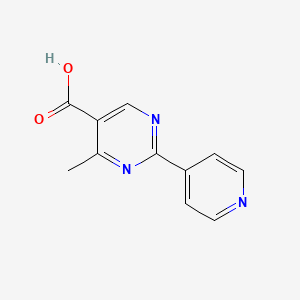
amine](/img/structure/B13151624.png)
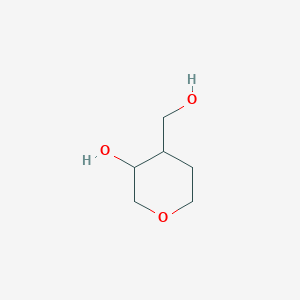
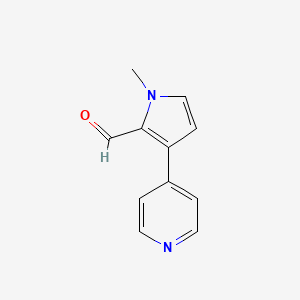
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
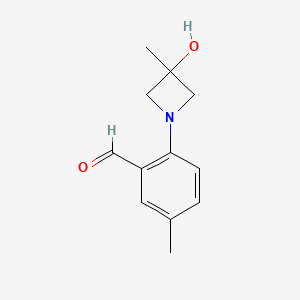
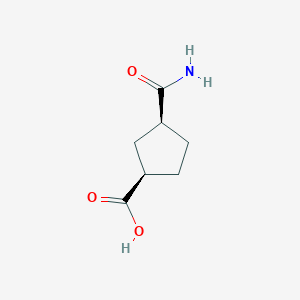
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)

